

structure elucidation of "Defluoro dolutegravir"

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Compound of Interest		
Compound Name:	Defluoro dolutegravir	
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An In-Depth Technical Guide to the Structure Elucidation of **Defluoro Dolutegravir** Impurities

Introduction

Dolutegravir is an integrase strand transfer inhibitor used in the treatment of HIV-1 infection. During its synthesis and storage, various related substances and impurities can form. Among these are the "**Defluoro dolutegravir**" isomers, which are critical to identify and control for ensuring the quality and safety of the active pharmaceutical ingredient (API). This guide details the structure elucidation process for two primary defluorinated impurities of dolutegravir: 2-Fluoro Dolutegravir and 4-Fluoro Dolutegravir. These impurities are characterized by the absence of one fluorine atom from the 2,4-difluorobenzyl moiety of the parent drug.

The two key isomers discussed are:

- (4R,12aS)-N-(2-fluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1][2]oxazine-9-carboxamide, also known as Dolutegravir Impurity D (CAS: 1863916-87-3).[3]
- (4R,12aS)-N-(4-fluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1][2]oxazine-9-carboxamide (CAS: 1863916-88-4).[4][5]

This document outlines the analytical workflow and the expected data from various spectroscopic and chromatographic techniques used to confirm their precise chemical structures. While specific proprietary spectral data is not publicly available, this guide reconstructs the elucidation process based on established principles and data for related compounds. Commercial suppliers of these reference standards, such as SynThink and GLP



Pharma Standards, provide comprehensive characterization data including ¹H-NMR, Mass Spectrometry (MS), HPLC, IR, and TGA with their products.[4][5][6]

Proposed Structure Elucidation Workflow

The structure elucidation of a known impurity like **Defluoro dolutegravir** follows a systematic analytical workflow. This process begins with isolation and purification, followed by a series of spectroscopic and chromatographic analyses to confirm the molecular structure and purity.

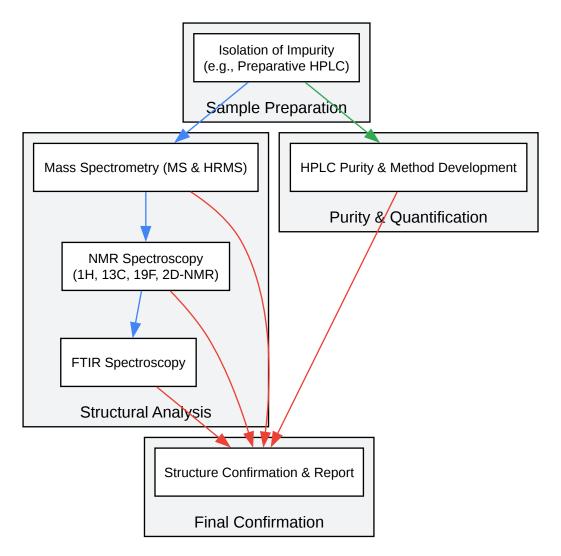


Figure 1: General Workflow for Structure Elucidation

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Figure 1: General Workflow for Structure Elucidation



Mass Spectrometry (MS)

Mass spectrometry is the first-line technique to determine the molecular weight of the impurity and to gain initial structural information through fragmentation patterns.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

- Chromatography System: A high-performance liquid chromatography (HPLC) system is used for separation.
- Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 3 μm particle size) is typically employed.
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is common for good ionization.
- Ionization Source: Electrospray ionization (ESI) in positive mode is generally used for dolutegravir and its analogs.
- Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is used to obtain accurate mass measurements.

Expected Data and Interpretation

The primary goal is to confirm the molecular formula C₂₀H₂₀FN₃O₅.

Analyte	Molecular Formula	Calculated Monoisotopic Mass	Expected [M+H]+ Ion (m/z)
Dolutegravir	C20H19F2N3O5	419.1292	420.1370
Defluoro Dolutegravir	C20H20FN3O5	401.1387	402.1465

Table 1: Comparison of Molecular Weights and Expected [M+H]+ Ions.

High-resolution mass spectrometry (HRMS) is crucial to confirm the elemental composition. The measured mass of the $[M+H]^+$ ion should be within a narrow tolerance (e.g., < 5 ppm) of



the calculated mass for C20H21FN3O5+.

Tandem MS (MS/MS) would be used to study the fragmentation pattern. While the exact fragmentation will differ slightly between the 2-fluoro and 4-fluoro isomers, the loss of the fluorobenzyl group would be a key diagnostic fragmentation, helping to confirm the core structure remains intact.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the position of the fluorine atom.

Experimental Protocol: NMR Analysis

- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃) are common solvents.
- Spectrometers: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Experiments: A suite of experiments is performed:
 - ¹H NMR: To identify the number and types of protons.
 - ¹³C NMR: To identify the number and types of carbon atoms.
 - ¹⁹F NMR: Crucial for confirming the presence of a single fluorine atom and its chemical environment.
 - 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and confirm the overall structure.

Expected Data and Interpretation

The key to differentiating the 2-fluoro and 4-fluoro isomers lies in the analysis of the aromatic region of the NMR spectra.



Technique	Expected Data for 2- Fluoro Isomer (CAS 1863916-87-3)	Expected Data for 4- Fluoro Isomer (CAS 1863916-88-4)	Interpretation
¹ H NMR	Complex multiplet pattern for the four aromatic protons on the fluorobenzyl ring.	Two distinct doublet of doublets (or two triplets) pattern, characteristic of a 1,4-disubstituted benzene ring.	The splitting pattern of the aromatic protons is highly diagnostic for the substitution pattern on the benzyl ring.
¹³ C NMR	Four distinct signals in the aromatic region, with carbon-fluorine couplings (¹J_CF, ²J_CF, etc.) observable. The signal for the carbon directly attached to fluorine (C-F) will be a large doublet.	Three distinct signals in the aromatic region (due to symmetry), with observable C-F couplings.	The number of aromatic carbon signals and their coupling constants with fluorine confirm the substitution pattern.
¹⁹ F NMR	A single resonance, likely a multiplet due to coupling with neighboring aromatic protons.	A single resonance, likely a triplet of triplets due to coupling with ortho and meta protons.	Confirms the presence of a single fluorine atom and provides information about its electronic environment and neighboring protons.

Table 2: Expected NMR Spectral Data for **Defluoro Dolutegravir** Isomers.

The combination of these NMR experiments allows for the unambiguous assignment of the fluorine position on the benzyl ring, thus differentiating the two isomers.

High-Performance Liquid Chromatography (HPLC)



HPLC is essential for determining the purity of the isolated impurity and for developing analytical methods to quantify it in the dolutegravir API.

Experimental Protocol: HPLC Purity Determination

- System: HPLC with UV detection.
- Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: A gradient elution using a mixture of a buffer (e.g., phosphate buffer) and an
 organic solvent like acetonitrile.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detector set at a wavelength where dolutegravir has significant absorbance (e.g., 260 nm).
- Quantification: Purity is determined by the area percentage of the main peak relative to all other peaks.

Expected Data and Interpretation

The HPLC method should be able to separate **Defluoro dolutegravir** from dolutegravir and other potential impurities. Due to the change in polarity from removing a fluorine atom, the defluoro isomers are expected to have a slightly different retention time than dolutegravir. The 2-fluoro and 4-fluoro isomers may or may not be fully resolved from each other depending on the specific HPLC method conditions.

Logical Relationship for Isomer Differentiation

The core of the structure elucidation for **Defluoro dolutegravir** is the differentiation between the possible positional isomers. The following diagram illustrates the logical process.



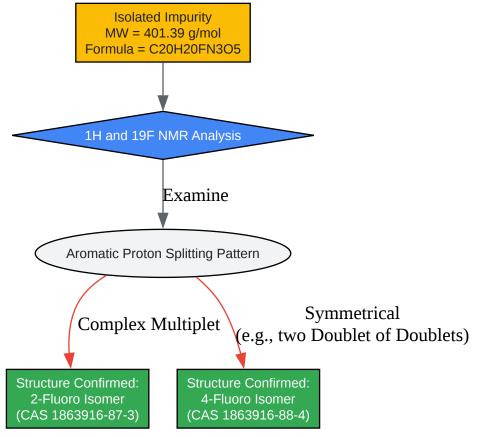


Figure 2: Logic for Differentiating Defluoro Isomers

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Figure 2: Logic for Differentiating Defluoro Isomers

Conclusion

The structure elucidation of **Defluoro dolutegravir** impurities relies on a combination of modern analytical techniques. Mass spectrometry provides the initial confirmation of the molecular formula, while detailed 1D and 2D NMR spectroscopy, particularly ¹H and ¹⁹F NMR, is indispensable for the definitive identification and differentiation of the 2-fluoro and 4-fluoro positional isomers. Chromatographic methods like HPLC are then used to ensure the purity of the reference standard and for its quantification in drug substance and product. This systematic approach ensures the accurate characterization of these impurities, which is vital for maintaining the quality and safety of dolutegravir-based therapies.



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